molecular formula C24H28O3 B606565 (E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid CAS No. 196961-43-0

(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid

Cat. No. B606565
M. Wt: 364.49
InChI Key: DYLLZSVPAUUSSB-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CD3254 is a selective agonist of the retinoid X receptors (RXRs;  EC50 = ~10 nM for human RXRβ) that is without effect on retinoic acid receptors (RARs). It stimulates the recruitment of the nuclear receptor interaction domain of the TRAP220 coactivator to RXRα/RARβ heterodimers in vitro. CD3254 also enhances the recruitment of the PPARγ coactivator 1α, PGC-1α, to RXRα/PPARγ heterodimers.
CD3254 is a potent and selective RXRα agonist. CD3254 exhibits no activity at RARα, RARβ or RARγ receptors.

Scientific Research Applications

  • Antioxidant Properties : A related phenylpropanoid compound was found to have significant antioxidant activity in various assays, highlighting potential applications in oxidative stress-related conditions (Choudhary et al., 2008).

  • Antibacterial Activity : An analogous naphthalene pentenoic acid exhibited marked antibacterial activity against common bacterial strains, suggesting its potential in treating infections (Igwe & Echeme, 2013).

  • Cancer Therapeutics : Bexarotene, a derivative of this compound, has been synthesized for potential use in PET imaging of retinoid X receptors, indicating its significance in cancer research and diagnostics (Wang et al., 2014).

  • Retinoid X Receptor Agonism : Sulfonic acid analogs of bexarotene were synthesized and evaluated for selective retinoid X receptor agonism, showing potential in the treatment of cutaneous T-cell lymphoma and possibly other conditions (Heck et al., 2016).

  • RXR-Selective Compounds : The synthesis of compounds based on modifications to the tetrahydronaphthalene moiety resulted in potent and selective activation of the RXR class, which can be useful in understanding the biological roles of individual retinoid receptors (Boehm et al., 1994).

  • Apoptotic Effects on Leukemia Cells : Certain retinoid derivatives of this compound induced apoptosis in K562 human chronic myelogenous leukemia cell lines, highlighting their potential in leukemia treatment (Koç et al., 2017).

properties

IUPAC Name

(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O3/c1-15-12-19-20(24(4,5)11-10-23(19,2)3)14-17(15)18-13-16(6-8-21(18)25)7-9-22(26)27/h6-9,12-14,25H,10-11H2,1-5H3,(H,26,27)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLLZSVPAUUSSB-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C3=C(C=CC(=C3)/C=C/C(=O)O)O)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid

Citations

For This Compound
2
Citations
IA Iwara, EO Mboso, OR Ibor, K Elot, C Igajah… - Heliyon, 2023 - cell.com
Oxidative stress plays a crucial role in the development of type 2 diabetes and the associated microvascular and cardiovascular complications. In the study, we have investigated the …
Number of citations: 2 www.cell.com
A Lasch, J Alarcan, A Lampen, A Braeuning… - Archives of …, 2020 - Springer
Activation of nuclear receptors (NR), for example the retinoid-X-receptors (RXR) or the liver-X-receptors (LXR), plays a crucial role as the molecular initiating event in the adverse …
Number of citations: 11 link.springer.com

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